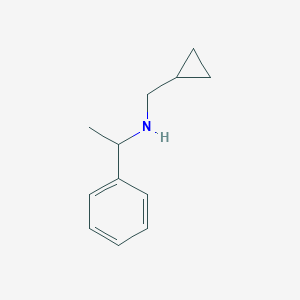

(Cyclopropylmethyl)(1-phenylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Cyclopropylmethyl)(1-phenylethyl)amine is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine involves the use of transaminases, which offer an environmentally benign chiral amine asymmetric synthesis route . The large binding pocket of an (S)-selective ω-transaminase BPTA from Paraburkholderia phymatum has been engineered to transform the prochiral aryl alkyl ketone 1-propiophenone .Molecular Structure Analysis

The molecular formula of (Cyclopropylmethyl)(1-phenylethyl)amine is C12H17N. The molecular weight is 175.27 g/mol.Chemical Reactions Analysis

Amines, including (Cyclopropylmethyl)(1-phenylethyl)amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis

The density of (Cyclopropylmethyl)(1-phenylethyl)amine is 0.986g/cm3 . Its boiling point is 248.5ºC at 760 mmHg .Scientific Research Applications

Synthetic Chemistry

This compound is used in synthetic chemistry, particularly in the synthesis and resolution of chiral compounds. It has been reviewed for new developments in this field over the last decade .

Pharmaceutical Testing

(Cyclopropylmethyl)(1-phenylethyl)amine: is available for purchase for pharmaceutical testing, indicating its use as a reference standard in drug development and quality control processes .

Enzymatic Asymmetric Synthesis

The compound has been used in enzymatic asymmetric synthesis to produce bulky amines, showing a broad substrate scope and yielding desired amine products with high enantiomeric excess (ee) values .

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

Phenethylamine, a structurally similar compound, is known to release norepinephrine and dopamine, and induce acetylcholine release via a glutamate-mediated mechanism . It can be hypothesized that (Cyclopropylmethyl)(1-phenylethyl)amine may have a similar mode of action.

Biochemical Pathways

Cyclopropane, a structural component of the compound, is known to be involved in two major pathways, depending on whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

properties

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZLFDOJZXGGBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397534 |

Source

|

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropylmethyl)(1-phenylethyl)amine | |

CAS RN |

356539-54-3 |

Source

|

| Record name | N-(Cyclopropylmethyl)-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)

![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)